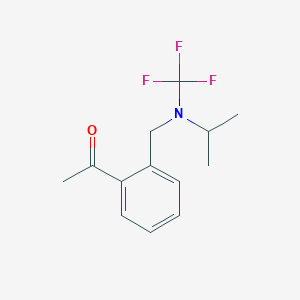![molecular formula C20H17N3O3 B13957209 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 606116-42-1](/img/structure/B13957209.png)
2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 3,4-dimethoxyphenyl group and a phenyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or diester under acidic or basic conditions to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Explored for its antimicrobial activity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both 3,4-dimethoxyphenyl and phenyl groups enhances its potential for diverse applications in medicinal chemistry and drug development.
Propiedades
Número CAS |
606116-42-1 |
|---|---|
Fórmula molecular |
C20H17N3O3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-9-8-14(10-18(17)26-2)16-11-19-21-15(12-20(24)23(19)22-16)13-6-4-3-5-7-13/h3-12,22H,1-2H3 |
Clave InChI |
YJQRJPJBRYUMGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)
![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)


![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)



